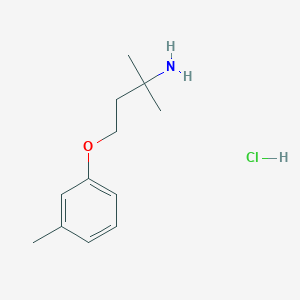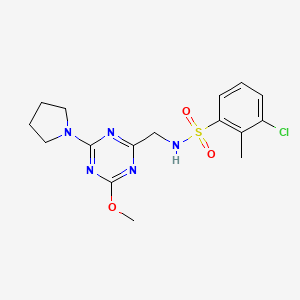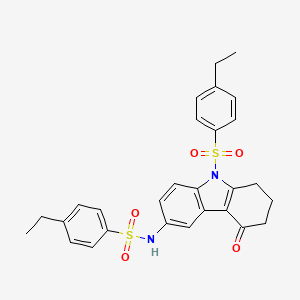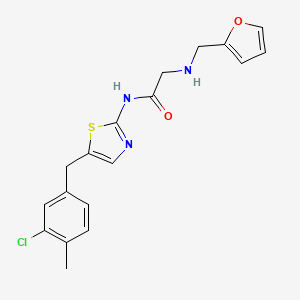
2-(2,4-二氯苯氧基)-N-(5-(3-(甲磺酰基)苯基)-1,3,4-恶二唑-2-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(2,4-dichlorophenoxy)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide” is a complex organic molecule. It contains several functional groups including a dichlorophenoxy group, a methylsulfonyl group, an oxadiazole ring, and an acetamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The dichlorophenoxy and methylsulfonyl groups are both electron-withdrawing, which could influence the electronic structure of the molecule. The oxadiazole ring is a heterocycle, which could also have interesting effects on the molecule’s structure and properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the dichlorophenoxy group could potentially undergo further substitution reactions, while the oxadiazole ring could potentially participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the dichlorophenoxy and methylsulfonyl groups could increase the compound’s polarity, potentially making it more soluble in polar solvents .科学研究应用
合成和抗菌活性
研究表明,合成和表征各种 1,3,4-恶二唑衍生物,显示出显着的抗菌和抗酶潜力。例如,用多官能部分合成的化合物对革兰氏阴性菌株表现出良好的抑制活性,并且对脂氧合酶 (LOX) 酶的潜力较低,突出了它们在开发新型抗菌剂中的用途 (K. Nafeesa 等,2017)。
抗菌和酶抑制
另一项研究重点关注 N-取代的 5-[(4-氯苯氧基) 甲基]-1,3,4-恶二唑-2-基-2-硫代乙酰胺,表明这些化合物对革兰氏阴性菌和革兰氏阳性菌都具有潜在的抗菌剂,并且是 α-胰凝乳蛋白酶的温和抑制剂。分子对接研究证实了生物活性数据和活性结合位点之间的相关性,表明这些化合物在抗菌和酶抑制应用中的潜力 (S. Z. Siddiqui 等,2014)。
抗高血压活性
含有 1,3,4-恶二唑部分的化合物也显示出在心血管应用中的潜力,例如抗高血压活性。由 2-(4-氯苯磺酰基)乙酰胺合成的衍生物在大鼠中表现出抗高血压作用,表明它们在治疗高血压中的潜在用途 (A. A. Santilli & R. Morris,1979)。
抗癌活性
1,3,4-恶二唑衍生物的合成和评估已扩展到抗癌研究,其中新型衍生物对各种癌细胞系显示出有希望的抗癌活性,突出了 1,3,4-恶二唑核心在开发新型抗癌剂中的潜力 (B. Ravinaik 等,2021)。
燃料电池中的质子交换膜
在药理学领域之外,含有 1,3,4-恶二唑的磺化聚(芳基醚砜)已被研究其在中高温燃料电池中用作质子交换膜的应用,表现出优异的热、尺寸和氧化稳定性 (徐静梅等,2013)。
未来方向
Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given its complex structure and the presence of several functional groups that are often found in biologically active compounds .
作用机制
Target of Action
The primary target of this compound is currently unknown. The compound shares structural similarities with other chlorinated phenolic compounds , which have been found to interact with various targets, such as the human pregnane X receptor . .
Mode of Action
Based on its structural similarity to other chlorinated phenolic compounds, it may interact with its targets by binding to them and modulating their activity This could lead to changes in cellular processes and responses
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Similar compounds have been shown to alter thyroid hormone homeostasis via activation of the human pregnane x receptor . This suggests that the compound could potentially affect hormonal regulation and related biochemical pathways. More research is needed to identify the exact pathways affected by this compound.
Pharmacokinetics
The compound’s solubility, stability, and other physicochemical properties could influence its absorption and distribution within the body . Its metabolism and excretion would also play a crucial role in determining its pharmacokinetic profile.
Result of Action
Based on its structural similarity to other chlorinated phenolic compounds, it may cause changes in cellular processes and responses, potentially leading to alterations in growth, development, or other physiological processes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances could affect its stability and activity . Moreover, the compound’s interaction with its environment could influence its absorption, distribution, metabolism, and excretion, thereby affecting its overall pharmacokinetics and pharmacodynamics.
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O5S/c1-28(24,25)12-4-2-3-10(7-12)16-21-22-17(27-16)20-15(23)9-26-14-6-5-11(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLORLJAOGAEBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Iodo-1H-benzo[d][1,2,3]triazole](/img/structure/B2895489.png)
![2-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2895490.png)


![4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2895496.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(m-tolyl)propanamide](/img/structure/B2895498.png)

![(1Z)-1-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)piperidin-1-yl]-N-(2-chlorophenyl)methanimine](/img/structure/B2895502.png)


![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2895506.png)
